molecular formula C16H15FN2O B5862195 N-(3-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide

N-(3-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide

Cat. No. B5862195
M. Wt: 270.30 g/mol
InChI Key: LZRLIPGITQKTAY-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide, also known as "Compound X," is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic derivative of quinoline and has been extensively studied for its pharmacological properties and potential therapeutic uses.

Mechanism of Action

The exact mechanism of action of N-(3-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide is not fully understood. However, studies have suggested that it may exert its pharmacological effects by modulating various signaling pathways, including the NF-κB and PI3K/Akt pathways. It has also been found to inhibit the activity of various enzymes, including COX-2 and MMPs.
Biochemical and Physiological Effects
N-(3-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide has been found to exert several biochemical and physiological effects. It has been shown to possess anti-inflammatory and anti-tumor activities by inhibiting the production of pro-inflammatory cytokines and inducing apoptosis in cancer cells. It has also been found to possess anti-oxidant activity by scavenging free radicals and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

N-(3-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, and its purity can be easily controlled. It has also been extensively studied for its pharmacological properties, making it a well-characterized compound for use in experiments.
However, there are also some limitations associated with the use of N-(3-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide in lab experiments. Its mechanism of action is not fully understood, which may limit its use in certain experiments. Additionally, its potential toxicity and side effects have not been fully characterized, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of N-(3-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide. One potential direction is the further characterization of its pharmacological properties and mechanism of action. This may involve the use of various animal models and cell-based assays to better understand its effects on various signaling pathways and enzymes.
Another potential direction is the development of new synthetic derivatives of N-(3-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide with improved pharmacological properties. This may involve the use of structure-activity relationship studies to identify key structural features that are important for its activity.
Finally, there is also potential for the use of N-(3-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide as a therapeutic agent for various diseases. This may involve the use of preclinical and clinical studies to evaluate its safety and efficacy in humans.

Synthesis Methods

The synthesis of N-(3-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide is a complex process that involves several steps. The first step involves the synthesis of 3-fluoroaniline, which is then reacted with 2-methyl-3-oxobutanenitrile to form the intermediate product. The intermediate product is then treated with sodium borohydride and acetic acid to yield the final product.

Scientific Research Applications

N-(3-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess several pharmacological properties, including anti-inflammatory, anti-tumor, and anti-oxidant activities. It has also been studied for its potential use as a therapeutic agent for various diseases, including cancer, diabetes, and Alzheimer's disease.

properties

IUPAC Name

N-(3-fluorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O/c17-13-7-3-8-14(11-13)18-16(20)19-10-4-6-12-5-1-2-9-15(12)19/h1-3,5,7-9,11H,4,6,10H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZRLIPGITQKTAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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